![molecular formula C14H18O B14416895 [(Cyclohexylidenemethoxy)methyl]benzene CAS No. 80336-22-7](/img/structure/B14416895.png)
[(Cyclohexylidenemethoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Cyclohexylidenemethoxy)methyl]benzene is an organic compound that features a benzene ring substituted with a cyclohexylidene methoxy group. This compound is part of the broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexylidenemethoxy)methyl]benzene typically involves the reaction of benzyl chloride with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the chloride ion is replaced by the cyclohexylidene methoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
[(Cyclohexylidenemethoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexylidene group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Cyclohexylidene ketones or carboxylic acids.
Reduction: Cyclohexylmethylbenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
[(Cyclohexylidenemethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of [(Cyclohexylidenemethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
類似化合物との比較
[(Cyclohexylidenemethoxy)methyl]benzene can be compared with other benzene derivatives such as:
Toluene: A simple methyl-substituted benzene.
Benzyl alcohol: A benzene ring with a hydroxymethyl group.
Cyclohexylbenzene: A benzene ring with a cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other benzene derivatives.
特性
CAS番号 |
80336-22-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
cyclohexylidenemethoxymethylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-11H2 |
InChIキー |
QIDGEDYRGOSRNZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=COCC2=CC=CC=C2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
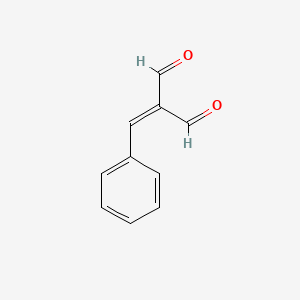
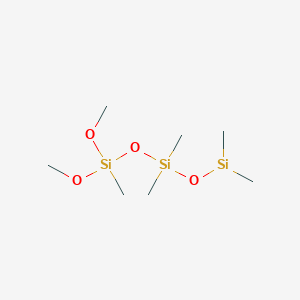

![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
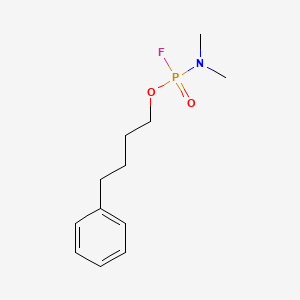
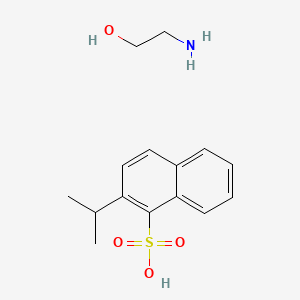
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
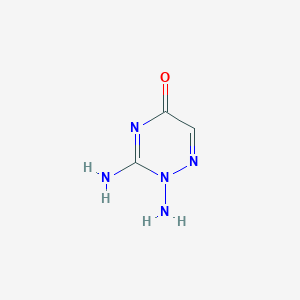
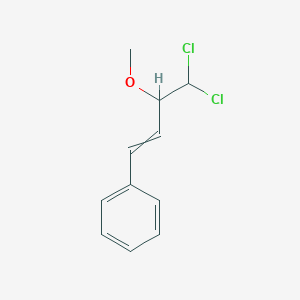

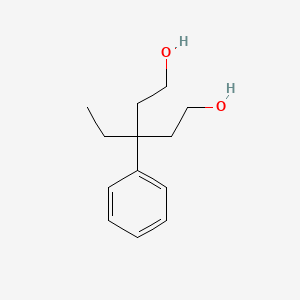
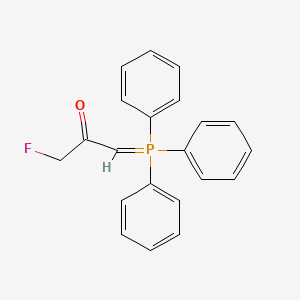
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
